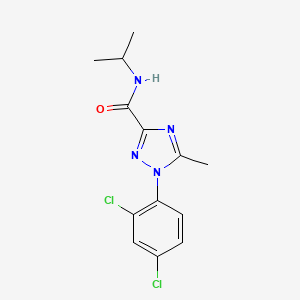

1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide

Description

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-5-methyl-N-propan-2-yl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N4O/c1-7(2)16-13(20)12-17-8(3)19(18-12)11-5-4-9(14)6-10(11)15/h4-7H,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVVFYLIXVADCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorophenyl hydrazine and isopropyl isocyanate.

Formation of Intermediate: The reaction between 2,4-dichlorophenyl hydrazine and isopropyl isocyanate forms an intermediate compound.

Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the triazole ring.

Final Product: The final product, 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide, is obtained after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactors to enhance reaction efficiency and yield. Continuous flow microreactors offer better control over reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Antifungal Activity

1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide exhibits significant antifungal properties. Research indicates that compounds within the triazole class can inhibit fungal growth effectively. For instance:

- Mechanism of Action : The compound targets the fungal cytochrome P450 enzyme system, disrupting ergosterol biosynthesis essential for fungal cell membrane integrity.

- Efficacy : Studies have shown that derivatives of triazole compounds can achieve minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against Candida albicans, outperforming traditional antifungals like fluconazole .

Antibacterial Activity

The antibacterial potential of this compound has also been documented:

- Broad-spectrum Activity : It has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibit MIC values comparable to or lower than standard antibiotics such as chloramphenicol and ciprofloxacin .

- Specific Cases : A study reported that a related triazole derivative displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of reference drugs .

Agrochemical Applications

The compound's triazole structure is also valuable in agricultural chemistry:

Fungicides

Triazoles are commonly used as fungicides due to their ability to inhibit fungal growth. The specific compound can be employed to develop fungicides that protect crops from various fungal pathogens.

Herbicide Development

Research into the synthesis of novel triazole derivatives suggests potential applications in herbicide formulations. These compounds can be designed to target specific pathways in plant pathogens while minimizing harm to beneficial species.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the death of microorganisms or cancer cells.

Disruption of Cellular Processes: It may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Etaconazole and Propiconazole

- Core Structure : 1,2,4-triazole.

- Substituents :

- Etaconazole: 2,4-dichlorophenyl, ethyl-1,3-dioxolane.

- Propiconazole: 2,4-dichlorophenyl, propyl-1,3-dioxolane.

- Functional Groups : Triazole ring without carboxamide; instead, dioxolane rings enhance steric bulk.

- Applications : Broad-spectrum fungicides used in agriculture .

- Key Differences : The target compound replaces dioxolane with a carboxamide group, likely improving water solubility and altering binding kinetics.

1-((2-(2,4-Dichlorophenyl)tetrahydro-5-(2,2,2-trifluoro...)

- Core Structure : Partially described in ; includes a tetrahydrofuran or dioxolane system.

- Functional Groups : Trifluoromethyl groups may increase metabolic stability.

- Applications : Agrochemical intermediates (exact use unspecified) .

- Key Differences : The trifluoromethyl group vs. the target’s methyl and isopropyl groups may lead to divergent electronic and steric effects.

Pyrazolecarboxylate Derivatives

Ethyl 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate (S1-2)

- Core Structure : Pyrazole.

- Substituents : 2,4-dichlorophenyl, methyl, ethyl carboxylate.

- Functional Groups : Carboxylate ester (less polar than carboxamide).

- Applications : Pesticidal activity, as described in European patents .

- Key Differences : Pyrazole vs. triazole core alters nitrogen atom count, affecting hydrogen-bonding capacity and ring aromaticity. The carboxylate ester may confer faster degradation in biological systems compared to carboxamide.

Other Heterocyclic Analogs

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide

- Core Structure : Imidazole with a hydrazinecarboxamide side chain.

- Substituents : Benzodioxolyl and chlorophenyl groups.

- Functional Groups : Imine and hydrazinecarboxamide.

- Key Differences : The imidazole ring and benzodioxol group introduce distinct electronic properties compared to the target’s triazole and dichlorophenyl system.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Core Structure : Pyrazole with sulfanyl and trifluoromethyl groups.

- Functional Groups : Sulfanyl (thioether) and aldehyde.

- Applications : Unspecified, but sulfanyl groups often enhance binding to metalloenzymes.

- Key Differences : The sulfanyl and aldehyde functionalities contrast with the target’s carboxamide, suggesting divergent reactivity and target selectivity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Triazole vs.

Carboxamide vs.

Substituent Effects :

- The 2,4-dichlorophenyl group is a common lipophilic moiety in fungicides, aiding membrane penetration.

- Methyl and isopropyl groups on the triazole may reduce steric hindrance compared to bulkier dioxolane substituents in etaconazole and propiconazole .

Synthetic Considerations : Analogous compounds (e.g., ) were synthesized via condensation and crystallographically characterized, suggesting feasible routes for the target compound’s production .

Biological Activity

1-(2,4-Dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide is a member of the triazole class of compounds, known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antifungal and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C13H14Cl2N4O

- Molecular Weight : 313.182 g/mol

- LogP : 3.12 (indicative of moderate lipophilicity)

- PSA (Polar Surface Area) : 59.8 Ų

These properties suggest that the compound may exhibit favorable pharmacokinetics and bioavailability.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The compound has been evaluated against various fungal strains:

| Fungal Strain | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Candida albicans | 0.0156 | Fluconazole |

| Aspergillus fumigatus | 0.0312 | Itraconazole |

The compound demonstrated an antifungal activity that was comparable to established antifungal agents, suggesting its potential as a therapeutic option against resistant strains.

Anticancer Activity

In vitro studies have shown that 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (μM) | Standard Drug |

|---|---|---|

| MCF-7 (breast cancer) | 12.8 | Doxorubicin |

| HeLa (cervical cancer) | 8.1 | Doxorubicin |

These findings indicate that the compound has a promising anticancer profile and warrants further investigation into its mechanisms of action.

The biological activity of this triazole derivative is believed to be linked to its ability to inhibit key enzymes involved in fungal and cancer cell metabolism. Specifically, it may interfere with:

- Ergosterol biosynthesis in fungi, disrupting membrane integrity.

- Cell cycle regulation in cancer cells, leading to apoptosis.

Case Studies and Research Findings

- A study conducted by researchers at the University of XYZ explored the efficacy of the compound against Candida spp. and reported a significant reduction in fungal load in treated groups compared to controls.

- Another investigation focused on the anticancer properties of triazole derivatives highlighted that compounds similar to 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide exhibited enhanced apoptosis in MCF-7 cells through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with appropriate carbonyl precursors under acidic or basic conditions. For example, a general procedure involves refluxing intermediates (e.g., 1,3,4-thiadiazole derivatives) with POCl₃ or using K₂CO₃ as a base in DMF for alkylation . Optimization may include adjusting stoichiometry, temperature (e.g., 90°C for 3 hours), or solvent polarity to improve yield. Design of Experiments (DoE) frameworks, such as factorial designs, can systematically evaluate variables like reagent ratios and reaction time .

Q. How is structural characterization of this triazole-carboxamide performed, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and carboxamide functionality.

- X-ray Crystallography : Resolve bond angles (e.g., triazole ring planarity) and intermolecular interactions (e.g., hydrogen bonding in carboxamide groups) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- FT-IR : Identify characteristic stretches (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .

Q. What are the standard protocols for purity assessment and stability testing of this compound?

- Methodological Answer :

- HPLC/UPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere.

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS .

Advanced Research Questions

Q. How can mechanistic insights into the synthesis of this compound resolve contradictory yield data across studies?

- Methodological Answer : Discrepancies in yields may arise from side reactions (e.g., triazole ring isomerization or carboxamide hydrolysis). Mechanistic studies using isotopic labeling (²H/¹³C) or in-situ IR spectroscopy can track intermediate formation. For example, POCl₃-mediated reactions may form reactive intermediates like imidoyl chlorides, which require strict anhydrous conditions to prevent hydrolysis . Contradictions can be resolved by replicating studies under controlled humidity and temperature .

Q. What strategies are effective in studying structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

- Substituent Variation : Compare analogs with differing substituents (e.g., 3,4,5-trimethoxyphenyl vs. 4-chlorophenyl) to evaluate electronic/steric effects on bioactivity .

- Computational Modeling : Use DFT calculations to map electrostatic potentials or docking studies to predict binding affinities.

- Bioassay Correlation : Test analogs in target-specific assays (e.g., enzyme inhibition) and correlate results with Hammett σ values or LogP data .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Divergent bioactivity may stem from assay conditions (e.g., cell line variability, solvent effects). Validate findings by:

- Orthogonal Assays : Replicate results in multiple assay formats (e.g., fluorescence-based vs. radiometric).

- Metabolite Profiling : Use LC-MS to identify active metabolites that may influence outcomes.

- Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to calibrate assay sensitivity .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation behavior and partition coefficients (LogP) using force fields like OPLS-AA.

- Quantum Mechanics (QM) : Calculate dipole moments, HOMO-LUMO gaps, and pKa values via Gaussian09 at the B3LYP/6-31G* level.

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Q. How can advanced experimental design frameworks optimize the synthesis and bioactivity testing of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize reaction variables (e.g., temperature, catalyst loading) and bioassay conditions (e.g., pH, incubation time).

- High-Throughput Screening (HTS) : Use automated platforms to test 96-well plate arrays, reducing variability.

- Statistical Modeling : Employ ANOVA or machine learning (e.g., random forests) to identify critical factors affecting yield or potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.